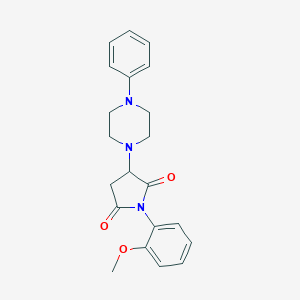![molecular formula C17H15Br2FN2O2 B387030 2-(2,6-DIBROMO-4-METHYLPHENOXY)-N'-[(1E)-1-(4-FLUOROPHENYL)ETHYLIDENE]ACETOHYDRAZIDE](/img/structure/B387030.png)
2-(2,6-DIBROMO-4-METHYLPHENOXY)-N'-[(1E)-1-(4-FLUOROPHENYL)ETHYLIDENE]ACETOHYDRAZIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,6-dibromo-4-methylphenoxy)-N’-[1-(4-fluorophenyl)ethylidene]acetohydrazide is a complex organic compound characterized by the presence of bromine, fluorine, and hydrazide functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dibromo-4-methylphenoxy)-N’-[1-(4-fluorophenyl)ethylidene]acetohydrazide typically involves multiple steps. One common approach begins with the bromination of 4-methylphenol to yield 2,6-dibromo-4-methylphenol. This intermediate is then reacted with chloroacetic acid to form 2-(2,6-dibromo-4-methylphenoxy)acetic acid. The final step involves the condensation of this acid with 4-fluorobenzaldehyde and hydrazine hydrate under reflux conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions
2-(2,6-dibromo-4-methylphenoxy)-N’-[1-(4-fluorophenyl)ethylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine sites, using reagents like sodium methoxide or potassium thiocyanate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
科学研究应用
2-(2,6-dibromo-4-methylphenoxy)-N’-[1-(4-fluorophenyl)ethylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of bacterial infections and cancer.
Industry: Utilized in the development of new materials with specific properties, such as flame retardants or UV stabilizers
作用机制
The mechanism of action of 2-(2,6-dibromo-4-methylphenoxy)-N’-[1-(4-fluorophenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins. The presence of bromine and fluorine atoms enhances its reactivity and ability to form stable complexes with biological molecules .
相似化合物的比较
Similar Compounds
2,6-Dibromo-4-methylphenol: Similar in structure but lacks the hydrazide and fluorophenyl groups.
2,6-Dibromo-4-(trifluoromethoxy)aniline: Contains trifluoromethoxy group instead of methylphenoxy.
2,6-Dibromo-4-methylphenoxyacetic acid: Intermediate in the synthesis of the target compound.
Uniqueness
2-(2,6-dibromo-4-methylphenoxy)-N’-[1-(4-fluorophenyl)ethylidene]acetohydrazide is unique due to its combination of bromine, fluorine, and hydrazide functional groups, which confer specific chemical and biological properties.
属性
分子式 |
C17H15Br2FN2O2 |
|---|---|
分子量 |
458.1g/mol |
IUPAC 名称 |
2-(2,6-dibromo-4-methylphenoxy)-N-[(E)-1-(4-fluorophenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C17H15Br2FN2O2/c1-10-7-14(18)17(15(19)8-10)24-9-16(23)22-21-11(2)12-3-5-13(20)6-4-12/h3-8H,9H2,1-2H3,(H,22,23)/b21-11+ |
InChI 键 |
DFKLZIBGGLDZRV-SRZZPIQSSA-N |
SMILES |
CC1=CC(=C(C(=C1)Br)OCC(=O)NN=C(C)C2=CC=C(C=C2)F)Br |
手性 SMILES |
CC1=CC(=C(C(=C1)Br)OCC(=O)N/N=C(\C)/C2=CC=C(C=C2)F)Br |
规范 SMILES |
CC1=CC(=C(C(=C1)Br)OCC(=O)NN=C(C)C2=CC=C(C=C2)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(N-{[3,4-dichloro(phenylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide](/img/structure/B386948.png)
![2-nitro-N'-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}benzohydrazide](/img/structure/B386950.png)
![(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-(MORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE](/img/structure/B386951.png)
![3-[(5-Chloro-2-methylanilino)methyl]-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B386952.png)
![3-FLUORO-N'~1~-{(E)-1-[2-(PENTYLOXY)PHENYL]METHYLIDENE}BENZOHYDRAZIDE](/img/structure/B386955.png)
![N-({N'-[(E)-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(2-METHYLPHENYL)BENZENESULFONAMIDE](/img/structure/B386956.png)
![2-cyano-N'-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}acetohydrazide](/img/structure/B386957.png)
![Ethyl (2-{2-[(3-bromophenoxy)acetyl]carbohydrazonoyl}phenoxy)acetate](/img/structure/B386960.png)
![N-(4-bromophenyl)-5-[2-(3-chlorobenzylidene)hydrazino]-5-oxopentanamide](/img/structure/B386961.png)
![N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-3-fluorobenzohydrazide](/img/structure/B386962.png)

![N-(3,4-dichlorophenyl)-N'-[3-(hexyloxy)phenyl]urea](/img/structure/B386966.png)
![2-[(4-chlorobenzyl)sulfanyl]-N'-(2,4-dimethoxybenzylidene)acetohydrazide](/img/structure/B386968.png)
![2-(4-chlorophenoxy)-N'-{5-methoxy-2-[(3-methoxybenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B386972.png)
